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Compound of Interest

Compound Name: TUG-2099

Cat. No.: B12382277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known binding partners of the

TUG (Tether containing UBX domain for GLUT4) protein, a critical regulator of glucose

homeostasis and energy metabolism. This document details the molecular interactions of TUG,

the experimental methodologies used to identify these interactions, and the signaling pathways

in which TUG participates.

TUG Protein Binding Partners
TUG orchestrates the intracellular retention and insulin-stimulated translocation of the GLUT4

glucose transporter. This function is mediated through a complex network of protein-protein

interactions. The primary binding partners of TUG are categorized based on their functional

roles in the TUG-mediated signaling cascade.

Cargo and Vesicle-Associated Proteins
TUG directly interacts with proteins located on GLUT4 storage vesicles (GSVs), ensuring their

proper sequestration in the absence of insulin.
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Binding Partner
Interacting Domain
on TUG

Evidence
Functional
Significance

GLUT4 N-terminal region

Co-

immunoprecipitation,

GST pull-down

Direct binding and

sequestration of

GLUT4 in intracellular

compartments.[1]

IRAP N-terminal region GST pull-down

Co-sequestration with

GLUT4 in GSVs;

IRAP's cytosolic

domain is a key

interaction site.[2][3]

Golgi Matrix and Anchoring Proteins
The C-terminal region of TUG anchors the GLUT4-containing vesicles to the Golgi matrix,

preventing their premature translocation to the plasma membrane.

Binding Partner
Interacting Domain
on TUG

Evidence
Functional
Significance

Golgin-160 C-terminal region

Co-

immunoprecipitation,

Yeast two-hybrid

Anchoring of TUG-

GLUT4 complexes to

the Golgi apparatus.

[4][5][6]

ACBD3 C-terminal region Yeast two-hybrid

Part of the Golgi

anchoring complex for

TUG.[7][8]

PIST C-terminal region Yeast two-hybrid

Links TUG to the

TC10α signaling

pathway, regulating

TUG cleavage.[4][5][6]
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Proteolytic Machinery and Post-Translational
Modification
Insulin signaling triggers the endoproteolytic cleavage of TUG, a key event in GLUT4

translocation. This process is mediated by specific enzymes that interact with TUG.

Binding Partner
Interacting Domain
on TUG

Evidence
Functional
Significance

Usp25m Not explicitly defined

Functional assays

showing Usp25m is

required for TUG

cleavage

A deubiquitinating

enzyme that acts as

the protease for TUG

cleavage.[3][9]

p97/VCP
UBX domain (C-

terminal)

Co-

immunoprecipitation

An AAA ATPase that

facilitates the

extraction of the TUG

C-terminal fragment

from the Golgi matrix

after cleavage.[10]

Nuclear Partners and Transcriptional Regulation
Following its cleavage, the C-terminal fragment of TUG translocates to the nucleus and

participates in the regulation of gene expression.
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Binding Partner
Interacting Domain
on TUG

Evidence
Functional
Significance

PPARγ C-terminal fragment

Co-

immunoprecipitation,

GST pull-down

Co-activation of

PPARγ to promote the

expression of genes

involved in lipid

metabolism and

thermogenesis.[10]

PGC-1α C-terminal fragment

Co-

immunoprecipitation,

GST pull-down

Forms a complex with

PPARγ and the TUG

C-terminal fragment to

regulate gene

expression.[10]

Note on Quantitative Data:While the interactions listed above are well-documented through

various qualitative methods, there is a notable absence of published, experimentally

determined quantitative binding affinities (e.g., dissociation constants, Kd) in the current

scientific literature. One study reported a computationally predicted binding energy of -46

kcal/mol for the interaction between the TUG-UBL1 domain and insulin[11]. However, this is a

theoretical value and awaits experimental validation.

Signaling Pathways and Logical Relationships
The interactions of TUG are central to a sophisticated signaling pathway that couples insulin

stimulation to glucose uptake and metabolic regulation.
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Caption: TUG signaling pathway from insulin stimulation to GLUT4 translocation and gene

regulation.

Experimental Workflows and Protocols
The identification and validation of TUG's binding partners have been accomplished through a

combination of well-established molecular biology techniques.

Experimental Workflow for Identifying TUG Interactors

Discovery Phase

Validation Phase

Functional Characterization

Yeast Two-Hybrid (Y2H) Screen
with TUG as bait

Co-immunoprecipitation (Co-IP)
from cell lysates

GST Pull-down Assay
with recombinant proteins

Affinity Purification-Mass Spectrometry (AP-MS)
using tagged TUG

In Vitro Reconstitution Assay
for GLUT4 translocation

In Vitro Cleavage Assay
to assess protease activity

Subcellular Fractionation
to determine protein localization

Click to download full resolution via product page

Caption: A typical experimental workflow for the discovery and validation of TUG binding

partners.

Detailed Experimental Protocols
This protocol is adapted for the co-immunoprecipitation of endogenous TUG and its binding

partners from 3T3-L1 adipocytes.

1. Cell Culture and Lysis:

Culture 3T3-L1 adipocytes to full differentiation in 10-cm dishes.
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Treat cells with or without 100 nM insulin for 20 minutes at 37°C.

Wash cells twice with ice-cold PBS.

Lyse cells on ice for 30 minutes in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150

mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase

inhibitors).

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new tube.

2. Immunoprecipitation:

Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour

at 4°C with gentle rotation.

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

Add 2-5 µg of anti-TUG antibody or control IgG to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle

rotation.

3. Washing and Elution:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer.

After the final wash, aspirate all residual buffer.

Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5

minutes.
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4. Western Blot Analysis:

Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against TUG and the suspected binding

partner (e.g., GLUT4, Golgin-160).

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection

system to visualize the protein bands.

This protocol describes an in vitro binding assay using recombinant GST-tagged TUG C-

terminal fragment and in vitro translated PPARγ.

1. Expression and Purification of GST-TUG:

Transform E. coli BL21(DE3) with a pGEX vector encoding the GST-tagged C-terminal

fragment of TUG.

Induce protein expression with IPTG.

Lyse the bacteria and purify the GST-TUG fusion protein using glutathione-sepharose beads

according to the manufacturer's protocol.

Elute the purified protein and dialyze against a suitable storage buffer.

2. In Vitro Translation of PPARγ:

Use a TNT® Coupled Reticulocyte Lysate System to transcribe and translate PPARγ from a

suitable expression vector, incorporating 35S-methionine for labeling.

3. Pull-Down Assay:

Immobilize 10 µg of GST-TUG or GST alone (as a negative control) on 30 µL of glutathione-

sepharose beads by incubating for 1 hour at 4°C.
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Wash the beads three times with binding buffer (20 mM HEPES pH 7.9, 100 mM KCl, 0.2

mM EDTA, 0.5 mM DTT, 10% glycerol, 0.1% NP-40).

Add 10 µL of the 35S-labeled PPARγ in vitro translation reaction to the beads.

Incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing and Elution:

Wash the beads five times with 1 mL of binding buffer.

Elute the bound proteins by boiling in 30 µL of 2x Laemmli sample buffer.

5. Analysis:

Resolve the eluted proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled

PPARγ.

This protocol outlines the general steps for preparing a TUG co-immunoprecipitate for

identification of binding partners by mass spectrometry.

1. Co-immunoprecipitation:

Perform a scaled-up version of the Co-IP protocol described in 3.2.1 to obtain a sufficient

amount of the TUG protein complex.

After the final wash, elute the proteins from the beads using a non-denaturing elution buffer

(e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with 1 M Tris-HCl, pH 8.5, or by

boiling in SDS-PAGE sample buffer without dye.

2. In-Gel or In-Solution Digestion:

In-Gel: Run the eluate on a short SDS-PAGE gel. Stain the gel with Coomassie blue. Excise

the entire protein lane. Destain the gel pieces, reduce the proteins with DTT, alkylate with

iodoacetamide, and digest overnight with trypsin.
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In-Solution: Reduce the eluted proteins with DTT and alkylate with iodoacetamide in solution.

Precipitate the proteins (e.g., with acetone) to remove interfering substances. Resuspend the

protein pellet and digest with trypsin overnight.

3. Peptide Cleanup:

Extract the peptides from the gel pieces or acidify the in-solution digest with formic acid.

Desalt and concentrate the peptides using C18 ZipTips or StageTips.

Elute the peptides in a buffer compatible with mass spectrometry (e.g., 50% acetonitrile,

0.1% formic acid).

4. LC-MS/MS Analysis:

Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Use a data-dependent acquisition method to select peptide ions for fragmentation.

5. Data Analysis:

Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a

search engine like Mascot or Sequest.

Identify proteins that are significantly enriched in the TUG immunoprecipitate compared to

the control IgG sample.

This guide provides a foundational understanding of the TUG protein's interactome. Further

research, particularly in quantifying the binding affinities of these interactions, will be crucial for

a more complete understanding of TUG's role in health and disease and for the development of

novel therapeutic strategies targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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